ATP-13C10,15N5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C10H16N5O13P3 |

|---|---|

Molecular Weight |

522.08 g/mol |

IUPAC Name |

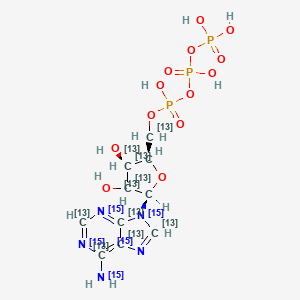

[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |

InChI Key |

ZKHQWZAMYRWXGA-GBFHFEKESA-N |

Isomeric SMILES |

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guidance: Calculating the Molecular Weight of Isotopically Labeled Adenosine Triphosphate (ATP-¹³C₁₀,¹⁵N₅)

For Immediate Release

Introduction

Isotopically labeled compounds are indispensable tools in metabolic research, proteomics, and drug development. They serve as tracers in biological systems, enabling precise quantification and pathway analysis through techniques like mass spectrometry. Adenosine triphosphate (ATP), the primary energy currency of the cell, is frequently labeled to study energy metabolism and signaling pathways. This document provides a detailed methodology for calculating the precise molecular weight of fully labeled ATP, specifically ATP-¹³C₁₀,¹⁵N₅, where all ten carbon atoms and all five nitrogen atoms are replaced with their heavy isotopes.

Methodology: Calculation of Monoisotopic Mass

The most accurate molecular weight for a specific isotopic composition is the monoisotopic mass. This is calculated by summing the masses of the most abundant stable isotope for each atom in the molecule, unless a specific heavy isotope is designated.[1] For ATP-¹³C₁₀,¹⁵N₅, the calculation involves substituting the standard masses of carbon and nitrogen with the precise masses of the ¹³C and ¹⁵N isotopes, respectively.

The standard molecular formula for ATP is C₁₀H₁₆N₅O₁₃P₃.[2][][4] The labeled variant maintains this atomic count but alters the isotopic composition. The calculation proceeds as follows:

-

Identify the elemental composition and isotopic labels:

-

10 atoms of Carbon-13 (¹³C)

-

16 atoms of Hydrogen-1 (¹H)

-

5 atoms of Nitrogen-15 (¹⁵N)

-

13 atoms of Oxygen-16 (¹⁶O)

-

3 atoms of Phosphorus-31 (³¹P)

-

-

Obtain the precise monoisotopic mass for each required isotope. These values are based on the internationally accepted atomic mass evaluation.

-

Calculate the total mass by multiplying the count of each atom by its specific isotopic mass and summing the results.

Data Presentation: Atomic and Molecular Weights

The quantitative data required for this calculation are summarized in the tables below. Table 1 lists the precise monoisotopic masses for the relevant isotopes. Table 2 details the step-by-step calculation for the molecular weight of ATP-¹³C₁₀,¹⁵N₅.

Table 1: Monoisotopic Masses of Relevant Isotopes

| Element | Isotope | Monoisotopic Mass (Da) |

| Carbon | ¹³C | 13.003355[5] |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁵N | 15.000109 |

| Oxygen | ¹⁶O | 15.994915 |

| Phosphorus | ³¹P | 30.973762 |

Table 2: Calculation of Molecular Weight for ATP-¹³C₁₀,¹⁵N₅

| Element | Isotope | Atom Count | Isotopic Mass (Da) | Total Contribution (Da) |

| Carbon | ¹³C | 10 | 13.003355 | 130.03355 |

| Hydrogen | ¹H | 16 | 1.007825 | 16.12520 |

| Nitrogen | ¹⁵N | 5 | 15.000109 | 75.000545 |

| Oxygen | ¹⁶O | 13 | 15.994915 | 207.933895 |

| Phosphorus | ³¹P | 3 | 30.973762 | 92.921286 |

| Total | 522.014476 |

Results and Comparison

The calculated monoisotopic mass for ATP-¹³C₁₀,¹⁵N₅ is 522.014476 Da .

For comparison, the monoisotopic mass of standard, unlabeled ATP (C₁₀H₁₆N₅O₁₃P₃), which contains the most common isotopes (¹²C, ¹⁴N), is 506.995747 Da . The mass shift of +15.018729 Da is a direct result of the incorporation of the ten ¹³C and five ¹⁵N heavy isotopes.

Table 3: Molecular Weight Comparison

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Standard ATP | C₁₀H₁₆N₅O₁₃P₃ | 506.995747 |

| Labeled ATP | ¹³C₁₀H₁₆¹⁵N₅O₁₃P₃ | 522.014476 |

Visualization of Calculation Workflow

The logical process for determining the molecular weight of an isotopically labeled compound is outlined in the diagram below. This workflow ensures accuracy by systematically accounting for the specific isotopic composition of the molecule.

References

An In-depth Technical Guide to ATP-13C10,15N5: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adenosine-5'-triphosphate-13C10,15N5 (ATP-13C10,15N5), a stable isotope-labeled nucleotide crucial for a wide range of biochemical and pharmacological research. This document details its chemical structure, physicochemical properties, and applications, with a focus on providing actionable experimental insights.

Chemical Structure and Physicochemical Properties

This compound is an isotopologue of adenosine triphosphate (ATP) where all ten carbon atoms and all five nitrogen atoms have been replaced with their respective heavy isotopes, 13C and 15N. This complete labeling provides a distinct mass shift and unique nuclear magnetic resonance properties, making it an invaluable tracer for metabolic studies.

The fundamental chemical structure consists of an adenine base, a ribose sugar, and a triphosphate group. The isotopic enrichment is distributed throughout the adenine and ribose moieties for 13C and within the purine ring for 15N.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that the isotopic substitution does not significantly alter the polarity or hydrogen-bonding capacity; therefore, its solubility and biological activity are comparable to that of unlabeled ATP.

| Property | Value | Source |

| Molecular Formula | 13C10H1615N5O13P3 | |

| Molecular Weight | ~522.1 g/mol (free acid basis) | |

| CAS Number | 752972-20-6 | [1] |

| Isotopic Purity | Typically >98% | |

| Chemical Purity | Typically >95% (assessed by HPLC) | |

| Solubility in Water | Highly soluble | [2] |

| Stability in Solution | Stable between pH 6.8 and 7.4. Rapidly hydrolyzes at extreme pH. Best stored as an anhydrous salt. | [2] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that combines chemical and enzymatic methods to achieve high isotopic enrichment and purity.

Synthesis Workflow

The general workflow for the chemo-enzymatic synthesis of isotopically labeled ATP is outlined below. This process starts with isotopically labeled precursors and utilizes a series of enzymatic reactions to build the final molecule.

Caption: A generalized workflow for the chemo-enzymatic synthesis of this compound.

Experimental Protocol: Chemo-enzymatic Synthesis of Labeled ATP

While a specific protocol for this compound is proprietary to manufacturers, the following represents a generalized methodology based on published procedures for synthesizing isotopically labeled nucleotides.[3][4]

Materials:

-

13C-labeled D-ribose

-

15N-labeled glycine or other purine precursors

-

Recombinant enzymes (e.g., Ribokinase, PRPP synthetase, enzymes of the de novo purine biosynthesis pathway, Adenylate kinase, Pyruvate kinase)

-

ATP (as a phosphate donor in early steps)

-

Phosphoenolpyruvate (PEP)

-

Reaction buffers (e.g., Tris-HCl)

-

Magnesium chloride (MgCl2)

-

Potassium chloride (KCl)

-

HPLC system with an appropriate column (e.g., C18)

Methodology:

-

Ribose Phosphorylation: 13C-labeled D-ribose is phosphorylated to 13C-ribose-5-phosphate using ribokinase in the presence of ATP and Mg2+.

-

PRPP Synthesis: The resulting 13C-ribose-5-phosphate is converted to 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) by PRPP synthetase.

-

Purine Ring Assembly: The 13C-labeled PRPP and 15N-labeled precursors are used in a series of enzymatic reactions of the de novo purine biosynthesis pathway to construct the labeled inosine monophosphate (IMP) intermediate.

-

Conversion to AMP: The labeled IMP is then converted to labeled adenosine monophosphate (AMP).

-

Phosphorylation to ADP and ATP: The labeled AMP is sequentially phosphorylated to adenosine diphosphate (ADP) and then to ATP using adenylate kinase and pyruvate kinase, respectively. PEP serves as the phosphate donor in the final step.

-

Purification: The final product, this compound, is purified from the reaction mixture using high-performance liquid chromatography (HPLC). The purity and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.

Applications in Research

This compound is a powerful tool for tracing the metabolic fate of ATP in various biological processes. Its primary applications are in metabolic flux analysis (MFA) using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic pathways in a biological system at steady state. By introducing 13C-labeled substrates and measuring the distribution of the 13C label in downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism.

Caption: A typical experimental workflow for conducting 13C-Metabolic Flux Analysis.

This protocol provides a general framework for a 13C-MFA experiment using this compound and analysis by mass spectrometry.

Materials:

-

Cell culture medium with 13C-labeled glucose

-

This compound

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture: Grow cells in a medium containing a 13C-labeled primary carbon source (e.g., [U-13C]-glucose) until they reach a metabolic steady state.

-

Tracer Introduction: Introduce a known concentration of this compound into the cell culture for a defined period.

-

Quenching and Extraction: Rapidly quench metabolic activity by adding a cold quenching solution. Extract intracellular metabolites using a suitable solvent mixture.

-

Sample Preparation: Centrifuge the extract to remove cell debris and prepare the supernatant for LC-MS analysis.

-

LC-MS Analysis: Analyze the metabolite extract using an LC-MS system to separate and detect the isotopologues of various metabolites. The mass spectrometer will be set to detect the mass shifts corresponding to the incorporation of 13C and 15N.

-

Data Analysis: Determine the mass isotopomer distributions for key metabolites. Use this data in conjunction with a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the metabolic fluxes.

NMR Spectroscopy

NMR spectroscopy can be used to determine the position of the 13C and 15N labels within a molecule, providing detailed information about the specific enzymatic reactions that have occurred.

This protocol outlines the use of this compound to study the kinetics of an ATP-dependent enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound

-

Reaction buffer

-

NMR spectrometer equipped with a 13C and 15N-sensitive probe

-

NMR tubes

Methodology:

-

Sample Preparation: Prepare a reaction mixture in an NMR tube containing the enzyme, its substrate, and the necessary cofactors in a suitable buffer.

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound.

-

NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of 1D or 2D NMR spectra (e.g., 13C or 1H-13C HSQC) over time.

-

Data Analysis: Monitor the decrease in the signal intensity of the γ-phosphate of this compound and the corresponding increase in the signal of the product or the released inorganic phosphate. The rate of the reaction can be determined by fitting the signal intensities over time to an appropriate kinetic model.

Signaling Pathways

ATP is a key signaling molecule in purinergic signaling pathways, which are involved in a wide range of physiological processes. This compound can be used to trace the dynamics of ATP release, degradation, and receptor interaction in these pathways.

Purinergic Signaling Pathway

Caption: A simplified diagram of the purinergic signaling pathway where this compound acts as a tracer.

By using this compound, researchers can quantitatively track the flux of ATP through this pathway, from its release into the extracellular space to its enzymatic degradation and the subsequent activation of purinergic receptors. This provides valuable insights into the regulation of these signaling cascades in health and disease.

Conclusion

This compound is an indispensable tool for modern biological and pharmacological research. Its stable isotopic labels allow for precise and unambiguous tracing of ATP metabolism and signaling in complex biological systems. The methodologies outlined in this guide provide a foundation for researchers to design and execute experiments that can unravel the intricate roles of ATP in cellular function. The continued application of this and other isotopically labeled molecules will undoubtedly lead to significant advances in our understanding of metabolism and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]

A Technical Guide to the Isotopic Purity of Commercially Available ATP-13C10,15N5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Adenosine 5'-triphosphate fully labeled with Carbon-13 and Nitrogen-15 (ATP-13C10,15N5). This stable isotope-labeled compound is a critical tool in metabolic research, drug discovery, and cellular signaling studies, enabling precise tracing of the ATP molecule through complex biological pathways. This guide details the isotopic and chemical purity of commercially available this compound, outlines the experimental protocols for its analysis, and illustrates its application in key signaling pathways.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of this compound are critical parameters that directly impact the accuracy and reliability of experimental results. The following table summarizes the purity specifications from leading commercial suppliers. It is important to note that specific lot numbers may have slightly different purity values, and it is always recommended to refer to the Certificate of Analysis (CoA) for the most accurate information.

| Supplier | Product Number | Isotopic Purity (Atom % 13C, 15N) | Chemical Purity (by HPLC) | Form |

| Sigma-Aldrich | 900457 | ≥98 atom % | ≥95% (CP) | Powder |

| Cambridge Isotope Laboratories, Inc. | CNLM-4265-CA | 13C, 98-99%; 15N, 98-99% | ≥90% | Solution |

| Santa Cruz Biotechnology, Inc. | sc-221235 | Not explicitly stated | ≥90% | Solution |

Experimental Protocols

The determination of isotopic and chemical purity of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

Protocol Outline:

-

Sample Preparation:

-

Dissolve a known concentration of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Prepare a series of dilutions to establish a linear response range.

-

For complex samples, such as cell extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

-

-

Instrumentation and Parameters:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to a liquid chromatography (LC) system.

-

LC Separation: Employ a suitable column (e.g., C18) with a gradient elution to separate ATP from other components.

-

Ionization: Use electrospray ionization (ESI) in negative ion mode, as ATP is an anion.

-

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range to detect the molecular ion of this compound and its isotopologues.

-

-

Data Analysis:

-

Identify the peak corresponding to the fully labeled ATP ([M-H]-).

-

Determine the relative intensities of the peaks corresponding to the unlabeled (M+0) and partially labeled isotopologues.

-

Calculate the isotopic enrichment by comparing the peak areas of the labeled species to the total peak area of all isotopic species. Software tools are often used to de-isotope the spectra and calculate the enrichment.

-

NMR Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an excellent tool for confirming the position of isotopic labels and assessing purity.[2]

Protocol Outline:

-

Sample Preparation:

-

Dissolve the this compound sample in a deuterated solvent (e.g., D2O) to a final concentration suitable for NMR analysis (typically in the millimolar range).

-

Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.

-

-

Instrumentation and Parameters:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Acquire one-dimensional (1D) 1H, 13C, and 31P NMR spectra.

-

Acquire two-dimensional (2D) correlation spectra, such as 1H-13C HSQC, to confirm the connectivity and assignment of signals.

-

-

Data Analysis:

-

In the 13C spectrum, the presence of strong signals and the absence of significant signals at the chemical shifts corresponding to 12C atoms confirm high isotopic enrichment.

-

The 1H spectrum will show complex splitting patterns due to coupling with 13C atoms, which can be used to verify the labeling pattern.

-

Integration of the signals in the 13C spectrum, relative to an internal standard, can provide a quantitative measure of purity.

-

Mandatory Visualizations

Signaling Pathway: Glycolysis

ATP plays a central role in glycolysis, both as an energy investment and a product. Using this compound as a tracer allows researchers to follow the path of the adenosine moiety through this fundamental metabolic pathway.

Caption: Glycolysis pathway showing ATP consumption and production.

Experimental Workflow: Metabolic Flux Analysis

Metabolic flux analysis (MFA) with stable isotopes is a key application for this compound. This workflow outlines the major steps in a typical MFA experiment.

Caption: A typical workflow for metabolic flux analysis.

Signaling Pathway: mTOR Signaling

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. ATP is essential for the kinase activity of mTOR and other kinases in this pathway. Tracing with this compound can elucidate the dynamics of ATP utilization in this critical signaling network.

Caption: The mTOR signaling pathway highlighting ATP-dependent phosphorylation.

References

The Nexus of Energy and Information: A Technical Guide to 13C,15N-Labeled ATP in Metabolic Research

For researchers, scientists, and drug development professionals, understanding the intricate dance of cellular metabolism is paramount. Adenosine triphosphate (ATP), the universal energy currency of the cell, stands at the crossroads of catabolic and anabolic pathways, and also acts as a critical signaling molecule. The advent of stable isotope labeling, particularly with 13C and 15N, has revolutionized our ability to trace the fate of ATP and unravel the complexities of metabolic networks. This in-depth technical guide explores the core applications of 13C,15N-labeled ATP in metabolic research, providing a toolkit for its effective implementation.

Introduction: Beyond a Simple Energy Currency

For decades, ATP was primarily viewed through the lens of its role in energy transfer. However, this perspective has expanded dramatically. ATP is now recognized as a key player in a multitude of cellular processes, including signal transduction, neurotransmission, and inflammation. The use of ATP labeled with stable isotopes, such as 13C and 15N, allows researchers to track the journey of its carbon and nitrogen atoms through various metabolic and signaling pathways with high precision. This dual-labeling strategy provides a powerful means to distinguish molecules synthesized de novo from pre-existing pools and to quantify the flux through interconnected metabolic networks. The insights gained from these studies are invaluable for understanding disease pathogenesis and for the development of novel therapeutic interventions.

Core Applications of 13C,15N-Labeled ATP

The versatility of 13C,15N-labeled ATP lends itself to a wide array of applications in metabolic research, primarily revolving around metabolic flux analysis, the study of purinergic signaling, and the elucidation of enzyme kinetics.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing 13C,15N-labeled ATP and analyzing the isotopic enrichment in downstream metabolites, researchers can construct a detailed map of cellular metabolic activity. This approach provides a dynamic view of metabolism that is not attainable through traditional metabolomics, which only offers a static snapshot of metabolite concentrations.

Key insights gained from MFA using labeled ATP include:

-

Quantification of ATP Synthesis and Consumption Rates: Directly measuring the rate of incorporation of 13C and 15N into the ATP pool and its subsequent transfer to other molecules allows for the precise calculation of ATP production and utilization rates under various physiological and pathological conditions.

-

Elucidation of Central Carbon Metabolism: Tracing the labeled carbon atoms from ATP's ribose moiety can shed light on the activity of pathways such as the pentose phosphate pathway (PPP) and the Krebs cycle.

-

Nitrogen Metabolism and Nucleotide Synthesis: The 15N label on the adenine base is instrumental in tracking the flow of nitrogen through purine and pyrimidine biosynthesis pathways, providing a deeper understanding of nucleotide metabolism.

Purinergic Signaling

Extracellular ATP plays a crucial role as a signaling molecule by activating purinergic receptors (P2X and P2Y) on the cell surface. This signaling cascade is involved in a myriad of physiological processes, including immune responses, neurotransmission, and vascular function. 13C,15N-labeled ATP serves as a tracer to investigate the dynamics of purinergic signaling.

Applications in this area include:

-

Tracking ATP Release and Degradation: The labeled ATP can be used to monitor its release into the extracellular space and its subsequent enzymatic degradation to ADP, AMP, and adenosine.

-

Receptor Trafficking and Downstream Signaling: By following the labeled ATP, researchers can study the internalization and recycling of purinergic receptors and the activation of downstream signaling cascades.

Caption: Purinergic signaling pathway traced with 13C,15N-ATP.

Enzyme Kinetics

13C,15N-labeled ATP is a valuable tool for studying the kinetics of ATP-dependent enzymes. By monitoring the conversion of the labeled substrate to its product over time, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). This information is crucial for understanding enzyme function and for the development of enzyme inhibitors.

Data Presentation: Quantitative Insights into ATP Metabolism

The following tables summarize hypothetical quantitative data that could be obtained from metabolic research studies using 13C,15N-labeled ATP.

| Cell Line | Condition | ATP Synthesis Rate (nmol/10^6 cells/h) | Glycolytic ATP Production (%) | Oxidative Phosphorylation ATP Production (%) |

| MCF-7 | Normoxia | 150 ± 12 | 35 ± 4 | 65 ± 4 |

| MCF-7 | Hypoxia | 180 ± 15 | 70 ± 6 | 30 ± 6 |

| MDA-MB-231 | Normoxia | 200 ± 18 | 60 ± 5 | 40 ± 5 |

| MDA-MB-231 | Hypoxia | 220 ± 20 | 85 ± 7 | 15 ± 7 |

Table 1: ATP Synthesis Rates and Contribution of Glycolysis vs. Oxidative Phosphorylation in Breast Cancer Cell Lines. Data are presented as mean ± standard deviation.

| Metabolic Pathway | Flux (relative to Glucose uptake) | Control Cells | Drug-Treated Cells |

| Pentose Phosphate Pathway | Oxidative Branch | 0.15 ± 0.02 | 0.25 ± 0.03 |

| Krebs Cycle | Citrate Synthase | 0.80 ± 0.07 | 0.60 ± 0.05 |

| Purine Synthesis | de novo | 0.05 ± 0.01 | 0.08 ± 0.01 |

| Pyrimidine Synthesis | de novo | 0.04 ± 0.01 | 0.06 ± 0.01 |

Table 2: Relative Metabolic Fluxes Determined by 13C,15N-ATP Tracing in Response to a Hypothetical Drug. Data are presented as mean ± standard deviation. *p < 0.05 compared to control.

Experimental Protocols: A Step-by-Step Guide

The successful application of 13C,15N-labeled ATP in metabolic research hinges on meticulously executed experimental protocols. Below are detailed methodologies for key experiments.

Cell Culture and Labeling

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare custom culture medium lacking endogenous ATP and containing the desired concentration of 13C,15N-labeled ATP. The concentration should be optimized for each cell type and experimental question.

-

Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled ATP into metabolic pathways. Time-course experiments are often necessary to determine the optimal labeling duration.

Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

-

Extraction Solvent: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Analytical Methods

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent for MS analysis.

-

Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) coupled to the mass spectrometer.

-

MS Analysis: Analyze the isotopic enrichment of ATP and its downstream metabolites using a high-resolution mass spectrometer. The mass shift due to the incorporation of 13C and 15N allows for the quantification of labeled species.

-

Data Analysis: Use specialized software to analyze the mass isotopomer distributions and calculate metabolic fluxes.

-

Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., 1H-13C HSQC) on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the NMR data to identify and quantify the 13C and 15N labeled metabolites. The specific chemical shifts and coupling patterns provide detailed information about the position of the isotopes within the molecules.

Caption: General experimental workflow for metabolic research using 13C,15N-labeled ATP.

Conclusion: A Powerful Tool for a Complex Field

13C,15N-labeled ATP has emerged as an indispensable tool for dissecting the intricate network of cellular metabolism and signaling. Its ability to simultaneously trace both carbon and nitrogen atoms provides an unparalleled level of detail, enabling researchers to quantify metabolic fluxes, unravel signaling pathways, and probe enzyme kinetics with high precision. As analytical technologies continue to advance, the applications of doubly labeled ATP are poised to expand, offering even deeper insights into the fundamental processes of life and paving the way for novel therapeutic strategies in a wide range of diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the power of this remarkable molecule in their own investigations.

The Core Principles of ATP-13C10,15N5 Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles and practical applications of using fully labeled ATP (ATP-13C10,15N5) as a metabolic tracer. This powerful tool offers an unprecedented view into cellular energy metabolism, nucleotide synthesis, and signaling pathways, providing critical insights for basic research and drug development. By tracing the fate of the stable isotopes ¹³C and ¹⁵N from ATP, researchers can elucidate complex biochemical networks and identify novel therapeutic targets.

Introduction to Stable Isotope Tracing with this compound

Adenosine triphosphate (ATP) is the primary energy currency of the cell, participating in a vast array of metabolic reactions and signaling processes. By using ATP uniformly labeled with ten ¹³C atoms and five ¹⁵N atoms (this compound), scientists can track the incorporation of these heavy isotopes into downstream metabolites. This technique, coupled with sensitive analytical methods like mass spectrometry, allows for the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics.

The core principle lies in introducing this compound into a biological system and monitoring the appearance of the ¹³C and ¹⁵N labels in various biomolecules. This provides a direct measure of the contribution of ATP-derived carbons and nitrogens to specific metabolic pathways, offering a dynamic snapshot of cellular activity. This approach is invaluable for understanding the metabolic reprogramming that occurs in diseases such as cancer and for assessing the mechanism of action of therapeutic agents.

Key Applications in Research and Drug Development

The use of this compound as a tracer has significant applications across various stages of research and drug development:

-

Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a network to understand how cells utilize ATP for energy and biosynthesis.

-

Target Identification and Validation: Identifying enzymes or pathways that are essential for disease processes by observing how they are affected by drug candidates.

-

Mechanism of Action Studies: Elucidating how a drug perturbs cellular metabolism and signaling by tracing the flow of labeled atoms from ATP.

-

Pharmacodynamic Biomarker Discovery: Identifying metabolic changes that can serve as indicators of drug efficacy or toxicity.

Data Presentation: Quantifying Metabolic Fluxes

| Metabolic Pathway | Reaction | Relative Flux (Control) | Relative Flux (Treated) |

| Glycolysis | Glucose -> G6P | 100.0 ± 5.0 | 85.0 ± 4.5 |

| F6P -> F1,6BP | 95.0 ± 4.8 | 80.0 ± 4.2 | |

| GAPDH | 180.0 ± 9.0 | 150.0 ± 7.5 | |

| PYK | 170.0 ± 8.5 | 140.0 ± 7.0 | |

| Pentose Phosphate Pathway | G6P -> 6PG | 15.0 ± 1.5 | 20.0 ± 2.0 |

| TCA Cycle | PDH | 80.0 ± 4.0 | 65.0 ± 3.3 |

| CS | 90.0 ± 4.5 | 75.0 ± 3.8 | |

| IDH | 85.0 ± 4.3 | 70.0 ± 3.5 | |

| Anaplerosis | PC | 10.0 ± 1.0 | 15.0 ± 1.5 |

This table presents hypothetical data representative of a typical ¹³C metabolic flux analysis experiment to illustrate the format of data presentation. Actual values will vary depending on the experimental system and conditions.

Experimental Protocols

Protocol for ¹³C and ¹⁵N Metabolic Labeling in Mammalian Cells

This protocol outlines the general steps for performing a stable isotope tracing experiment using a labeled substrate like this compound in cultured mammalian cells.

-

Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%) in standard growth medium.

-

Media Preparation: Prepare labeling medium by supplementing basal medium (lacking the unlabeled counterpart of the tracer) with all necessary nutrients and the ¹³C, ¹⁵N-labeled tracer (e.g., this compound) at a final concentration determined by preliminary experiments.

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a specific duration (time course can range from minutes to hours depending on the pathway of interest) to allow for the incorporation of the stable isotopes into cellular metabolites.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to quench metabolic activity.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

-

Protocol for Quantification of ATP and its Isotopologues by LC-MS/MS

This protocol provides a general framework for the analysis of ATP and its labeled forms using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatographic Separation:

-

Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of polar metabolites like ATP.

-

Establish a gradient elution using a mobile phase consisting of two solvents (e.g., A: water with ammonium acetate and B: acetonitrile). The gradient should be optimized to achieve good separation of ATP from other nucleotides.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of ATP and its isotopologues. The precursor and product ion pairs for unlabeled and fully labeled ATP are listed below.

-

Optimize the collision energy for each transition to achieve maximum sensitivity.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Unlabeled ATP | 506 | 159 |

| ATP-¹³C10,¹⁵N5 | 521 | 169 |

-

Data Analysis:

-

Integrate the peak areas for each MRM transition.

-

Generate a standard curve using known concentrations of unlabeled ATP.

-

Quantify the concentration of ATP and its labeled form in the samples by comparing their peak areas to the standard curve.

-

Calculate the fractional enrichment of the labeled species.

-

Visualizing Cellular Processes

Diagrams are essential for understanding the complex interactions within cellular pathways and experimental procedures. The following visualizations were created using the DOT language to illustrate key concepts.

Signaling Pathways

Extracellular ATP can initiate intracellular signaling cascades by binding to purinergic P2 receptors, which are broadly classified into P2X and P2Y families.

Unraveling Cellular Energetics: A Technical Guide to Mass Shift Analysis of ATP-¹³C₁₀,¹⁵N₅ in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of utilizing fully labeled ATP (ATP-¹³C₁₀,¹⁵N₅) in mass spectrometry-based research. We delve into the core concepts of mass shift analysis, provide detailed experimental protocols, present quantitative data, and visualize relevant biological pathways to empower researchers in their quest to understand cellular energy dynamics.

Introduction: The Central Role of ATP and the Power of Stable Isotope Labeling

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biological processes, from muscle contraction to DNA replication. The ability to accurately measure ATP turnover and trace its metabolic fate is paramount to understanding cellular health and disease. Stable isotope labeling, coupled with the precision of mass spectrometry, offers a powerful tool to dissect these intricate metabolic networks. By replacing the naturally abundant ¹²C and ¹⁴N atoms with their heavier stable isotopes, ¹³C and ¹⁵N, we can introduce a specific mass shift in ATP and its downstream metabolites. This mass shift acts as a unique signature, allowing for the precise tracking and quantification of these molecules within a complex biological system.

The use of ATP fully labeled with ten ¹³C atoms and five ¹⁵N atoms (ATP-¹³C₁₀,¹⁵N₅) provides a distinct mass increase of 15 atomic mass units (amu) compared to its unlabeled counterpart. This significant and unambiguous mass shift enables researchers to differentiate between pre-existing (unlabeled) and newly synthesized or exogenously introduced (labeled) ATP pools, providing a dynamic view of cellular energy metabolism.

Theoretical Basis of the Mass Shift in ATP-¹³C₁₀,¹⁵N₅

The foundational principle of this technique lies in the predictable mass difference between the stable isotopes. The molecular formula of standard ATP is C₁₀H₁₆N₅O₁₃P₃. In ATP-¹³C₁₀,¹⁵N₅, all ten carbon atoms and all five nitrogen atoms are replaced with their heavy isotopes.

Table 1: Theoretical Mass Calculation of Unlabeled and Labeled ATP

| Isotope | Natural Abundance (%) | Atomic Mass (amu) | Number in ATP | Total Mass (amu) |

| ¹²C | 98.93 | 12.000000 | 10 | 120.000000 |

| ¹³C | 1.07 | 13.003355 | 10 | 130.033550 |

| ¹⁴N | 99.63 | 14.003074 | 5 | 70.015370 |

| ¹⁵N | 0.37 | 15.000109 | 5 | 75.000545 |

The theoretical monoisotopic mass of the adenosine monophosphate (AMP) portion of unlabeled ATP (C₁₀H₁₂N₅O₄) is approximately 313.08 g/mol . For the fully labeled AMP-¹³C₁₀,¹⁵N₅, the mass increases by (10 * 1.003355) + (5 * 0.997035) ≈ 15.02 amu. The phosphate groups do not contain carbon or nitrogen and thus are not labeled in this molecule.

Therefore, the expected mass shift for the intact ATP-¹³C₁₀,¹⁵N₅ molecule, as well as its fragments containing the adenosine or adenine moiety, will be +15 amu. This clear mass difference is readily detectable by modern high-resolution mass spectrometers.

Experimental Protocols for Mass Shift Analysis

The successful application of ATP-¹³C₁₀,¹⁵N₅ in metabolic studies hinges on robust and reproducible experimental protocols. Below are detailed methodologies for cell culture labeling, metabolite extraction, and mass spectrometry analysis.

Metabolic Labeling of Cultured Cells

This protocol describes the introduction of labeled ATP into cultured cells to trace its incorporation into cellular metabolic pathways.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency in their standard growth medium.

-

Preparation of Labeling Medium: Prepare fresh growth medium supplemented with ATP-¹³C₁₀,¹⁵N₅. The final concentration of the labeled ATP will depend on the cell type and experimental goals, but typically ranges from 50 to 200 µM.

-

Labeling: Remove the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a time course appropriate for the biological question. Short time points (minutes) are suitable for studying rapid signaling events, while longer incubations (hours) are necessary for tracking incorporation into larger metabolic networks.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium and immediately wash the cells with ice-cold PBS to halt metabolic activity.

-

Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.

-

Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the lysate vigorously and incubate on ice for 15 minutes to ensure complete protein precipitation and metabolite extraction.

-

Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites, including ATP. The pellet contains proteins and other cellular debris.

-

Dry the supernatant using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.

-

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial to remove interfering substances and to ensure compatibility with the mass spectrometer.

-

Reconstitution: Reconstitute the dried metabolite extract in a solvent suitable for the chosen chromatographic method. A common choice is a mixture of water and acetonitrile with a small amount of a volatile buffer, such as ammonium acetate or ammonium carbonate.

-

Filtration: For liquid chromatography-mass spectrometry (LC-MS), it is advisable to filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter that could clog the column.

Mass Spectrometry Analysis

The analysis of labeled ATP and its metabolites is typically performed using high-resolution mass spectrometry coupled with a separation technique like liquid chromatography.

Table 2: Typical LC-MS/MS Parameters for ATP-¹³C₁₀,¹⁵N₅ Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 2% B; 5-15 min: 2-50% B; 15-20 min: 50-98% B; 20-25 min: 98% B; 25-30 min: 98-2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Scan Mode | Full Scan (MS1) and Targeted MS/MS (or data-dependent acquisition) |

| MS1 Scan Range | m/z 100 - 1000 |

| Collision Energy (for MS/MS) | Optimized for fragmentation of ATP (e.g., 15-30 eV) |

Data Presentation and Quantitative Analysis

The primary output of the mass spectrometer is a series of mass spectra. The key to quantitative analysis is to extract the ion intensities of both the unlabeled (M+0) and the fully labeled (M+15) forms of ATP and its downstream metabolites.

Table 3: Illustrative Quantitative Data of ATP Labeling in a Cancer Cell Line

| Time (minutes) | Unlabeled ATP (M+0) (Relative Intensity) | Labeled ATP (M+15) (Relative Intensity) | % Labeled ATP |

| 0 | 100 | 0 | 0 |

| 5 | 85.2 | 14.8 | 14.8 |

| 15 | 62.5 | 37.5 | 37.5 |

| 30 | 41.3 | 58.7 | 58.7 |

| 60 | 25.1 | 74.9 | 74.9 |

The percentage of labeled ATP can be calculated as:

% Labeled ATP = (Intensity of M+15) / (Intensity of M+0 + Intensity of M+15) * 100

This data can be used to determine the rate of ATP turnover and to trace the flow of the labeled atoms into other metabolic pathways.

Visualization of Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is essential for a clear understanding of the methodology and its applications.

Experimental Workflow

The following diagram illustrates the key steps in a typical ATP-¹³C₁₀,¹⁵N₅ mass spectrometry experiment.

Tracing Labeled ATP in Central Carbon Metabolism

ATP-¹³C₁₀,¹⁵N₅ can be used to trace the flow of carbon and nitrogen atoms into key metabolic pathways. For instance, the ribose moiety of ATP can be derived from the pentose phosphate pathway, and the adenine base is synthesized de novo from precursors that include glycine, aspartate, and glutamine. Introducing fully labeled ATP allows for the investigation of these salvage and synthesis pathways.

Conclusion and Future Directions

The use of ATP-¹³C₁₀,¹⁵N₅ in mass spectrometry provides an unparalleled window into the dynamic world of cellular energetics. The distinct mass shift allows for unambiguous tracking and quantification of ATP and its metabolic products. This technical guide has provided the foundational knowledge and practical protocols for researchers to embark on such studies.

Future advancements in mass spectrometry instrumentation, with even greater sensitivity and resolution, will further enhance the utility of this technique. The combination of stable isotope labeling with other "omics" technologies, such as proteomics and transcriptomics, will undoubtedly lead to a more holistic understanding of cellular metabolism in health and disease, paving the way for novel therapeutic interventions in areas such as cancer, metabolic disorders, and neurodegenerative diseases.

The Pivotal Role of ATP-13C10,15N5 in Illuminating Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biochemical processes essential for life. Understanding the dynamics of ATP synthesis, utilization, and turnover is paramount in elucidating the metabolic underpinnings of both normal physiology and pathological states, including cancer, neurodegenerative disorders, and metabolic diseases. Stable isotope tracers have emerged as powerful tools for dissecting metabolic pathways, and fully labeled ATP, specifically ATP-¹³C₁₀,¹⁵N₅, offers an unparalleled approach to comprehensively trace the fate of both the carbon skeleton and nitrogen atoms of this central molecule. This technical guide provides an in-depth exploration of the application of ATP-¹³C₁₀,¹⁵N₅ in the study of energy metabolism, complete with experimental considerations, data interpretation strategies, and visualization of relevant pathways.

Core Concepts in Stable Isotope Tracing with ATP-¹³C₁₀,¹⁵N₅

Stable isotope tracing utilizes non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to label metabolic compounds. When introduced into a biological system, these labeled molecules, or tracers, participate in metabolic reactions alongside their unlabeled counterparts. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can delineate active metabolic pathways and quantify the rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA).

ATP-¹³C₁₀,¹⁵N₅ is a powerful tracer because it labels both the ribose sugar (¹³C₅), the adenine base (¹³C₅, ¹⁵N₅), and the triphosphate chain of the ATP molecule. This comprehensive labeling allows for the simultaneous investigation of pathways involving both carbon and nitrogen metabolism originating from ATP.

Key applications of ATP-¹³C₁₀,¹⁵N₅ include:

-

Quantifying ATP Turnover: Direct measurement of the rates of ATP synthesis and consumption.

-

Tracing Purine Metabolism: Following the incorporation of the adenine moiety into the synthesis of other purine nucleotides (GTP, dATP, dGTP) and nucleic acids (RNA and DNA).

-

Investigating Salvage Pathways: Differentiating between de novo purine synthesis and salvage pathways for nucleotide production.

-

Elucidating Energy-Dependent Signaling: Tracking the utilization of ATP in phosphorylation-dependent signaling cascades.

-

Assessing Cellular Bioenergetics: Providing a detailed picture of the energetic status of cells under various physiological or pathological conditions.

Experimental Protocols

The successful application of ATP-¹³C₁₀,¹⁵N₅ as a tracer requires meticulous experimental design and execution. The following protocol outlines a general workflow for a cell-based assay.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing the base medium (lacking unlabeled ATP and its precursors where possible) with a known concentration of ATP-¹³C₁₀,¹⁵N₅. The optimal concentration should be determined empirically but often falls within the physiological range of extracellular ATP.

-

Initiation of Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to capture both rapid and slow metabolic processes. The specific time points should be optimized based on the pathways of interest.

Metabolite Extraction

-

Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and quench cellular metabolism by adding ice-cold 80% methanol. This step is critical to halt enzymatic activity and preserve the metabolic state of the cells.

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to ensure complete extraction of metabolites.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-pairing reversed-phase chromatography method is typically employed for the separation of polar metabolites like nucleotides.

-

Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system. The mass spectrometer should be operated in negative ion mode for optimal detection of phosphorylated nucleotides.

-

Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of labeled metabolites by fragmentation analysis.

Data Presentation

The analysis of mass spectrometry data allows for the determination of the isotopic enrichment in ATP and its downstream metabolites. This data is typically presented as the mass isotopologue distribution (MID), which shows the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Illustrative Mass Isotopologue Distribution of Key Purine Nucleotides after Labeling with ATP-¹³C₁₀,¹⁵N₅ for 4 Hours

| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | ... | M+15 (Fully Labeled) |

| ATP | 5% | 2% | 3% | 5% | 8% | 12% | ... | 50% |

| ADP | 15% | 5% | 6% | 8% | 10% | 15% | ... | 30% |

| AMP | 25% | 8% | 9% | 11% | 12% | 10% | ... | 15% |

| GTP | 70% | 5% | 4% | 3% | 2% | 1% | ... | <1% |

This is illustrative data and actual results will vary based on experimental conditions and cell type.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for stable isotope tracing with this compound.

Signaling and Metabolic Pathways

Caption: Central role of ATP in metabolism and pathways traced by this compound.

Conclusion

The use of ATP-¹³C₁₀,¹⁵N₅ as a metabolic tracer provides a powerful and comprehensive approach to investigate the intricate network of energy metabolism. By enabling the simultaneous tracking of both carbon and nitrogen atoms from the central energy currency of the cell, this technique offers unparalleled insights into ATP dynamics, purine metabolism, and energy-dependent cellular processes. For researchers in basic science and drug development, leveraging this advanced methodology can lead to a deeper understanding of metabolic reprogramming in disease and the identification of novel therapeutic targets. The detailed protocols and conceptual framework provided in this guide serve as a valuable resource for the successful implementation and interpretation of studies utilizing this innovative tracer.

An In-depth Technical Guide to Investigating Nucleotide Biosynthesis using ATP-13C10,15N5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled compound ATP-13C10,15N5 in the intricate study of nucleotide biosynthesis. This powerful tool allows for the precise tracing and quantification of the relative contributions of the de novo and salvage pathways in the synthesis of purine and pyrimidine nucleotides, offering invaluable insights for basic research and the development of novel therapeutics, particularly in oncology and metabolic diseases.

Introduction to Nucleotide Biosynthesis

Nucleotides are the fundamental building blocks of DNA and RNA, and they play critical roles in cellular metabolism, signaling, and energy transfer. Cells can synthesize nucleotides through two primary pathways:

-

De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules such as amino acids, bicarbonate, and ribose-5-phosphate. It is an energy-intensive process.[1][2]

-

Salvage Pathway: This pathway recycles pre-existing nucleobases and nucleosides that are products of nucleic acid degradation. This pathway is more energy-efficient than de novo synthesis.[3][4]

The balance between these two pathways is crucial for maintaining a healthy pool of nucleotides for cellular processes and is often dysregulated in disease states, most notably in cancer, where rapidly proliferating cells have a high demand for nucleotides.

The Role of this compound as a Metabolic Tracer

This compound is an isotopically labeled form of adenosine triphosphate where all ten carbon atoms are replaced with the stable isotope ¹³C, and all five nitrogen atoms in the adenine base are replaced with the stable isotope ¹⁵N. This dual-labeling strategy provides a unique advantage for dissecting nucleotide biosynthesis pathways.

The fully labeled nature of this compound allows it to be used as an internal standard for the accurate quantification of endogenous ATP levels. More importantly, when introduced into a biological system, the labeled adenine and ribose moieties of ATP can be incorporated into other nucleotides through various metabolic routes. By tracking the distribution of ¹³C and ¹⁵N isotopes in the newly synthesized nucleotide pool using mass spectrometry, researchers can elucidate the metabolic fate of both the purine ring and the ribose sugar.

Key Signaling Pathways in Nucleotide Biosynthesis

The regulation of nucleotide biosynthesis is a complex process involving multiple signaling pathways that respond to cellular energy status, nutrient availability, and proliferative signals. Understanding these regulatory networks is critical for identifying potential drug targets.

De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines is a ten-step enzymatic pathway that culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Purine Salvage Pathway

The purine salvage pathway reclaims purine bases (adenine, guanine, hypoxanthine) and converts them back into their corresponding mononucleotides. This is a more direct and energy-conserving route for nucleotide synthesis.

Pyrimidine Salvage Pathway

Similar to purines, pyrimidine bases (cytosine, uracil, thymine) can be salvaged and converted back into nucleotides.

Experimental Workflow for Investigating Nucleotide Biosynthesis

A typical experimental workflow for using this compound to study nucleotide biosynthesis involves several key steps, from cell culture to data analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in tracing nucleotide biosynthesis with this compound.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare the culture medium, replacing standard ATP with a known concentration of this compound. The exact concentration should be optimized based on the cell type and experimental goals.

-

Labeling Duration: The incubation time with the labeled ATP will depend on the turnover rate of the nucleotide pools of interest. A time-course experiment is recommended to determine the optimal labeling duration to achieve a steady-state labeling of the nucleotide pool.

Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. A common method is to aspirate the medium and immediately add ice-cold 80% methanol.

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the samples vigorously and incubate at -20°C to ensure complete extraction of metabolites.

-

Centrifugation: Centrifuge the samples at high speed to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a liquid chromatography (LC) method capable of separating the different nucleotides and their isotopologues. Hydrophilic interaction liquid chromatography (HILIC) is often a suitable choice for polar metabolites like nucleotides.

-

Mass Spectrometry Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the eluting metabolites.

-

Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation to confirm the identity of the nucleotides and to distinguish between isotopologues by analyzing the fragmentation patterns of the labeled and unlabeled molecules. The fragmentation of this compound will yield labeled adenine and ribose fragments, allowing for the independent tracking of these moieties.

Data Presentation and Analysis

The analysis of the mass spectrometry data is crucial for determining the contribution of de novo and salvage pathways.

Mass Isotopologue Distribution (MID) Analysis

The raw mass spectrometry data will show a distribution of mass isotopologues for each nucleotide, representing the incorporation of ¹³C and ¹⁵N atoms. Specialized software is used to correct for the natural abundance of stable isotopes and to calculate the fractional enrichment of each isotopologue.

Deconvolution of Ribose and Adenine Fates

A key aspect of using this compound is the ability to trace the ribose and adenine components separately. This is achieved by analyzing the fragmentation patterns in the MS/MS data.

-

Tracing the ¹³C-labeled Ribose: The incorporation of the ¹³C-labeled ribose moiety from ATP into other nucleotides (e.g., UTP, CTP, GTP) indicates the activity of the salvage pathway for the ribose portion.

-

Tracing the ¹³C,¹⁵N-labeled Adenine: The appearance of the fully labeled adenine base in other purine nucleotides (e.g., GTP) points to the interconversion of purine nucleotides.

Quantitative Data Summary

The results of the mass isotopologue distribution analysis can be summarized in tables to clearly present the quantitative data.

| Nucleotide | M+0 (Unlabeled) | M+1 | M+2 | ... | M+n (Fully Labeled) | % Contribution from Labeled Precursor |

| ATP | ||||||

| GTP | ||||||

| UTP | ||||||

| CTP |

Table 1: Example of a table summarizing the fractional abundance of mass isotopologues for different nucleotides after labeling with this compound. The percentage contribution from the labeled precursor can be calculated based on the enrichment levels.

| Pathway | Relative Flux (%) |

| De Novo Purine Synthesis | |

| Purine Salvage (Adenine) | |

| De Novo Pyrimidine Synthesis | |

| Pyrimidine Salvage (Ribose) |

Table 2: Example of a table presenting the calculated relative flux through the de novo and salvage pathways for purine and pyrimidine biosynthesis. These values are derived from the mass isotopologue distribution data.

Conclusion

The use of this compound in combination with advanced mass spectrometry techniques provides a powerful platform for the detailed investigation of nucleotide biosynthesis. This approach allows for the simultaneous quantification of the contributions of both the de novo and salvage pathways, offering a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. The insights gained from such studies are instrumental for the identification of novel therapeutic targets and the development of more effective drugs for a range of diseases, including cancer.

References

Foundational Principles and Applications of ATP-¹³C₁₀,¹⁵N₅ in Metabolic Flux Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of stable, non-radioactive isotopes to trace the flow of atoms through metabolic networks, a technique known as Metabolic Flux Analysis (MFA), has become a cornerstone of systems biology.[1][2][3] Among the various tracers employed, fully labeled Adenosine Triphosphate (ATP), specifically ATP-¹³C₁₀,¹⁵N₅, offers a unique and powerful tool to probe the intricate dynamics of cellular energy metabolism and nucleotide biosynthesis. This guide provides a comprehensive overview of the foundational concepts, experimental protocols, and data interpretation associated with the use of this sophisticated tracer.

Introduction to ATP-¹³C₁₀,¹⁵N₅ as a Metabolic Tracer

ATP-¹³C₁₀,¹⁵N₅ is an isotopologue of ATP where all ten carbon atoms are replaced with the heavy isotope ¹³C, and all five nitrogen atoms are replaced with ¹⁵N. This complete labeling provides a distinct mass shift that can be readily detected by mass spectrometry, allowing researchers to track the fate of the adenosine moiety as it is catabolized, salvaged, and reincorporated into the nucleotide pool.

The primary application of this tracer is to quantify the rates of ATP turnover and the fluxes through pathways involved in purine metabolism. By introducing ATP-¹³C₁₀,¹⁵N₅ into a biological system and measuring the rate of its dilution with unlabeled, newly synthesized ATP, one can directly calculate the rate of ATP synthesis.[4] This provides a dynamic measure of cellular bioenergetics that is often more informative than static measurements of ATP concentration.[5]

Core Signaling and Metabolic Pathways Interrogated

The use of labeled ATP is central to understanding the flux through pathways that consume and regenerate the purine nucleotide pool. This includes de novo purine synthesis, salvage pathways, and catabolic routes.

The diagram below illustrates the central role of ATP and the key pathways that can be analyzed using ATP-¹³C₁₀,¹⁵N₅. The tracer is introduced and its labeled components (adenosine, adenine) are tracked as they are processed through salvage and catabolic pathways, while the rate of its dilution by unlabeled molecules reflects the activity of de novo synthesis.

References

- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Cell's Engine: A Technical Guide to Discovering Metabolic Pathways with Labeled ATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of metabolic and signaling pathways essential for life. Understanding how cells regulate ATP production and consumption is fundamental to deciphering complex biological processes and developing novel therapeutics for diseases ranging from cancer to metabolic disorders. This technical guide provides an in-depth exploration of cutting-edge chemoproteomic and metabolomic strategies that leverage labeled ATP analogs to illuminate the intricate network of ATP-dependent pathways. By chemically tagging this vital molecule, researchers can capture, identify, and quantify ATP-binding proteins, map kinase signaling cascades, and trace the flow of metabolites, offering unprecedented insights into cellular function.

Core Concepts: The Chemistry of Labeled ATP Probes

The power of these techniques lies in the design of ATP analogs, or probes, that mimic the natural molecule while carrying specialized chemical functionalities. These probes generally consist of three key components: a reactive group for covalent labeling, a reporter tag for detection and enrichment, and a linker.

Three primary classes of labeled ATP are widely used:

-

Activity-Based Protein Probes (ABPPs) : These probes, such as ATP acyl phosphates, are designed to covalently modify a conserved residue (typically lysine) within the active site of ATP-binding proteins like kinases.[1] This irreversible binding event makes them excellent tools for profiling enzyme activity.[2]

-

Photoaffinity Probes : These analogs incorporate a photoreactive group (e.g., a diazirine) that, upon exposure to UV light, forms a covalent bond with any protein it is bound to at that moment.[3][4] Many modern versions also include a "clickable" alkyne group, allowing for the subsequent attachment of a reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5]

-

γ-Phosphate Modified ATP : In this strategy, the terminal (gamma) phosphate of ATP is modified with a chemical handle, such as an azide or alkyne. Kinases can transfer this modified phosphate group to their substrates, thereby labeling the substrate protein for subsequent detection or enrichment.

-

Stable Isotope Labeled ATP : Molecules like ¹³C- or ¹⁵N-labeled ATP are used as tracers in metabolomics studies. Mass spectrometry can then track the incorporation of these heavy isotopes into downstream metabolites, revealing the flow and activity of metabolic pathways.

Key Methodologies and Experimental Protocols

Activity-Based Kinome Profiling with ATP Acyl Phosphates

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to monitor the functional state of enzymes directly in complex biological samples. Using ATP-based probes, this technique can profile the activity of hundreds of kinases simultaneously, making it invaluable for drug discovery and understanding signaling networks. A common application is competitive profiling to determine the potency and selectivity of kinase inhibitors.

Experimental Protocol: Competitive Kinase Profiling by LC-MS/MS

-

Proteome Preparation : Prepare cell lysates, ensuring a protein concentration of at least 500 µg per sample.

-

Inhibitor Incubation : Pre-incubate the cell lysate with varying concentrations of the kinase inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at room temperature.

-

Probe Labeling : Add the ATP acyl phosphate probe (e.g., desthiobiotin-ATP) to the lysate and incubate to allow covalent labeling of active kinases whose ATP-binding sites are not blocked by the inhibitor.

-

Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Enrichment : Enrich the probe-labeled peptides using avidin affinity chromatography (binding to the desthiobiotin tag).

-

LC-MS/MS Analysis : Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled kinases and quantify the relative abundance of their active-site peptides across different inhibitor concentrations.

-

Data Analysis : A decrease in the abundance of a kinase's active-site peptide in the presence of the inhibitor indicates target engagement. Plotting this reduction against inhibitor concentration allows for the determination of IC₅₀ values.

Data Presentation: Kinase Inhibitor Selectivity Profile

The data below illustrates a hypothetical selectivity profile for an Aurora kinase inhibitor, Tozasertib, as determined by a competitive ATP probe-based chemical proteomics experiment.

| Inhibitor | Primary Target(s) | Potent Off-Target(s) (Submicromolar) | Cell Line | Reference |

| Tozasertib | AURKA, AURKB, BCR-ABL | TNK1, STK2, RPS6KA1, RPS6KA3 | K562 | |

| Torin1 | mTORC1, mTORC2 | ATM, ATR, DNA-PK | HeLa | |

| PP242 | mTORC1, mTORC2 | RET, JAK1/2/3 | HeLa |

Global Profiling of ATP-Binding Proteins with Photoaffinity Probes

Photoaffinity probes enable the capture of ATP-binding proteins regardless of their enzymatic activity state, providing a broader snapshot of the "ATP-ome." The incorporation of a clickable alkyne handle allows for a highly efficient and specific two-step labeling and enrichment process.

Experimental Protocol: Clickable Photoaffinity Labeling

-

Probe Incubation : Incubate cell lysate (or intact cells for in-situ labeling) with the clickable photoaffinity ATP probe (e.g., 50 µM) for a defined period. For competition experiments, pre-incubate with an excess of native ATP or a specific inhibitor.

-

UV Cross-linking : Irradiate the samples with UV light (e.g., 350 nm) on ice for 10-15 minutes to covalently cross-link the probe to interacting proteins.

-

Click Reaction : Perform a CuAAC reaction by adding a biotin-azide tag, a copper(I) source (e.g., CuSO₄ with a reducing agent), and a copper-chelating ligand to the lysate.

-

Enrichment : Capture the biotin-tagged proteins using streptavidin-coated beads. Wash extensively to remove non-specifically bound proteins.

-

Digestion & Analysis : Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS for protein identification and quantification.

Data Presentation: Summary of Identified ATP-Binding Proteins

This approach can identify hundreds of ATP-binding proteins in a single experiment, including many kinases and previously unannotated binders.

| Technique | Cell Type | Total ATP-Binding Proteins Identified | Kinases Identified | Reference |

| Clickable Photoaffinity Probe | A549 | > 400 | ~ 200 | |

| mipATP Photoaffinity Probe | A549 (Membrane) | 222 | 59 (ATP-binding) | |

| ATP/ADP Acyl Phosphate Probes | K562 | > 100 (kinases) + other nucleotide binders | > 100 |

Tracing Metabolic Pathways with Stable Isotope Labeled ATP

Stable isotope tracing is a cornerstone of metabolomics, used to map pathway connectivity and quantify metabolic flux. By supplying cells with a substrate enriched in a heavy isotope (e.g., U-¹³C-glucose), researchers can track the incorporation of the isotope label into downstream metabolites, including ATP and other nucleotides. This reveals the activity of pathways responsible for their synthesis.

Experimental Protocol: Stable Isotope Tracing

-

Cell Culture and Labeling : Culture cells in a defined medium. To begin the experiment, switch the cells to an identical medium where a standard nutrient (e.g., glucose) has been replaced with its stable isotope-labeled counterpart (e.g., [U-¹³C₆]-glucose).

-

Time Course Sampling : Harvest cells at various time points after introducing the label. The duration depends on the pathway of interest; glycolysis reaches isotopic steady state in minutes, while nucleotide synthesis can take hours.

-

Metabolite Extraction : Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

LC-MS Analysis : Separate and analyze the extracted metabolites using LC-MS. The mass spectrometer will detect the different mass isotopologues for each metabolite (e.g., M+0 for the unlabeled form, M+1 for one ¹³C atom, etc.).

-

Data Analysis : Analyze the mass isotopologue distribution (MID) for each metabolite of interest to determine the fraction of the pool that has incorporated the label and the pattern of incorporation. This data is used to infer pathway activity and calculate metabolic flux.

Data Presentation: Isotope Enrichment in Energy Metabolites

Following acute stimulation of hippocampal neurons in the presence of [U-¹³C₆]-glucose, the labeling of key energy metabolites reveals a rapid adaptation of energy metabolism.

| Metabolite | Condition | Average Carbon Atom Labeling (%) | Key Insight | Reference |

| Glycolytic Intermediates | Unstimulated | ~60-80% (at 30 min) | Establishes baseline glucose metabolism. | |

| ATP / PCreatine | Stimulated (30s) | Depleted (total pool) | Stimulation induces immediate energy consumption. | |

| AMP / Inosine | Stimulated (30s) | Accumulated (total pool) | Indicates ATP breakdown and purine catabolism. | |

| Pentose Phosphates | Stimulated | Correlated with purine intermediates | Suggests coupling of PPP with nucleotide metabolism upon demand. |

Applications in Drug Discovery and Development

The methodologies described provide a powerful toolkit for modern drug discovery.

-

Target Identification and Validation : Photoaffinity and activity-based probes can identify the direct protein targets of phenotypic drug screening hits, a critical step in understanding a compound's mechanism of action.

-

Inhibitor Selectivity and Potency Profiling : Competitive ABPP provides a physiologically relevant assessment of a drug's selectivity across the kinome, helping to predict potential off-target effects and guide lead optimization. Quantitative profiling in live cells can reveal how intracellular ATP concentrations affect drug potency and engagement.

-

Pathway Elucidation : Isotope tracing can reveal how a drug candidate perturbs metabolic networks, providing crucial information on its downstream effects and potential biomarkers of response.

Conclusion